molecular formula C17H21Cl2N3 B13481525 2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Cat. No.: B13481525
M. Wt: 338.3 g/mol
InChI Key: IZZJBLVIEXDFHC-UHFFFAOYSA-N
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Description

2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This step involves the cyclization of an o-phenylenediamine derivative with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzodiazole core.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride
  • 2-[5-(2-propylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride exhibits unique properties due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these unique properties are advantageous.

Properties

Molecular Formula

C17H21Cl2N3

Molecular Weight

338.3 g/mol

IUPAC Name

2-[6-(2-ethylphenyl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C17H19N3.2ClH/c1-2-12-5-3-4-6-14(12)13-7-8-15-16(11-13)20-17(19-15)9-10-18;;/h3-8,11H,2,9-10,18H2,1H3,(H,19,20);2*1H

InChI Key

IZZJBLVIEXDFHC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C2=CC3=C(C=C2)N=C(N3)CCN.Cl.Cl

Origin of Product

United States

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